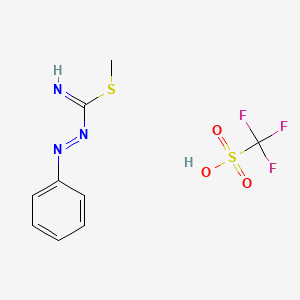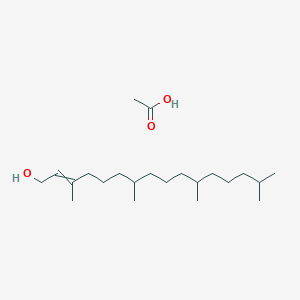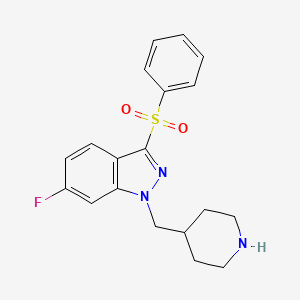![molecular formula C14H10O2 B12529356 4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
4-Methyl-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. It is characterized by a fused ring structure that includes a benzene ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Methyl-6H-benzo[c]chromen-6-one involves the cyclization of biphenyl-2-carboxylic acid. The reaction is typically carried out in the presence of potassium peroxydisulfate and silver nitrate as catalysts, with water and acetonitrile as solvents. The reaction mixture is stirred at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and substituted benzochromenones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides. By inhibiting this enzyme, the compound can modulate signaling pathways involved in inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urolithins: Hydroxylated derivatives of benzochromenones, known for their cognitive-enhancing properties.
Ellagic Acid: A natural polyphenol with antioxidant and anti-inflammatory activities.
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one: A derivative with similar biological activities.
Uniqueness
4-Methyl-6H-benzo[c]chromen-6-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzochromenones and contributes to its potential as a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H10O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)16-13(9)11/h2-8H,1H3 |
InChI-Schlüssel |
RZUNZBRGXGMWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)


![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)

